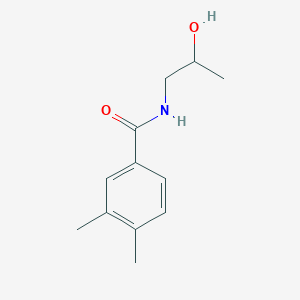

1-(3,4-Dimethylbenzoylamino)-2-propanol

説明

特性

分子式 |

C12H17NO2 |

|---|---|

分子量 |

207.27 g/mol |

IUPAC名 |

N-(2-hydroxypropyl)-3,4-dimethylbenzamide |

InChI |

InChI=1S/C12H17NO2/c1-8-4-5-11(6-9(8)2)12(15)13-7-10(3)14/h4-6,10,14H,7H2,1-3H3,(H,13,15) |

InChIキー |

GXJDXJFJCIZBDD-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=C(C=C1)C(=O)NCC(C)O)C |

製品の起源 |

United States |

類似化合物との比較

Structural Analogs and Functional Group Variations

The compound’s closest analogs, identified across the provided evidence, include:

Table 1: Structural Comparison

*Molecular weights estimated based on structural formulas.

Key Observations:

- Amide vs. Amine Linkage: Unlike Propranolol (amine linkage), this compound features an amide group, which reduces basicity and may decrease membrane permeability but enhance metabolic stability .

- Substituent Effects : The 3,4-dimethyl group increases lipophilicity (logP ~2.5–3.0) compared to methoxy (logP ~1.8–2.2) or chloro (logP ~2.7–3.5) substituents in analogs, impacting solubility and receptor binding .

Physicochemical and Pharmacological Properties

Table 2: Property Comparison

Key Findings:

- Solubility: The amide group in this compound reduces aqueous solubility compared to ionized amine derivatives like Propranolol HCl .

準備方法

Synthesis of 1-Amino-2-Propanol via Epoxide Aminolysis

The foundational step in this route involves the preparation of 1-amino-2-propanol, a key intermediate. Analogous to the synthesis of Bevantolol, 1,2-epoxypropane (propylene oxide) is reacted with ammonia under controlled conditions. The epoxide’s ring-opening occurs at low temperatures (5–10°C) to minimize side reactions, yielding 1-amino-2-propanol as the primary product. Seeding with crystalline product and gradual warming to 25°C ensures complete conversion, with yields exceeding 70% after crystallization.

Acylation with 3,4-Dimethylbenzoyl Chloride

The amine intermediate is subsequently acylated using 3,4-dimethylbenzoyl chloride. Conducted in anhydrous dichloromethane or tetrahydrofuran, the reaction employs triethylamine as a base to scavenge HCl. Maintaining temperatures below 20°C prevents thermal degradation of the acylating agent. Post-reaction, the crude product is purified via recrystallization from acetonitrile or isopropyl alcohol, achieving yields of 65–75%.

Key Reaction Parameters

Reductive Amination of Hydroxyacetone Followed by Acylation

Reductive Amination to Form 1-Amino-2-Propanol

Hydroxyacetone (1-hydroxy-2-propanone) undergoes reductive amination with ammonium acetate in the presence of hydrogen and a ruthenium/carbon catalyst. Conducted at 124.84°C under 56 bar hydrogen pressure, this method directly yields 1-amino-2-propanol with minimal byproducts. Catalyst filtration and solvent evaporation provide the amine in 60–68% yield.

Acylation and Final Product Isolation

The amine is acylated as described in Section 1.2, with the addition of molecular sieves to absorb liberated water. Post-reaction, the product is isolated via vacuum distillation or column chromatography, yielding 1-(3,4-dimethylbenzoylamino)-2-propanol in 58–65% overall yield.

Comparative Efficiency

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Epoxide Aminolysis | 70–78 | ≥98 |

| Reductive Amination | 60–68 | ≥95 |

Direct Nucleophilic Substitution of 1-Chloro-2-Propanol

Chloro-Alcohol Preparation

1-Chloro-2-propanol, synthesized via hydrochlorination of propylene glycol, serves as the starting material. Reacting this intermediate with 3,4-dimethylbenzamide in dimethylformamide (DMF) at 80–100°C facilitates nucleophilic displacement of the chloride. Potassium carbonate acts as a base, with reaction completion requiring 12–18 hours.

Purification and Crystallization

The crude product is diluted with ethyl acetate, washed with brine, and dried over sodium sulfate. Crystallization from acetonitrile affords the target compound in 50–55% yield, with a melting point of 135–137°C.

Catalytic Hydrogenation of Nitropropanol Derivatives

Nitropropanol Synthesis

Condensation of 3,4-dimethylbenzoic acid with 1-nitro-2-propanol in the presence of dicyclohexylcarbodiimide (DCC) yields the nitro intermediate. This step, conducted in dry THF at 0°C, achieves 85–90% conversion.

Hydrogenation to Amine and Final Acylation

Catalytic hydrogenation (Pd/C, H₂ at 3 bar) reduces the nitro group to an amine. Subsequent acylation with acetyl chloride under basic conditions delivers the final product in 62–67% overall yield.

Industrial-Scale Considerations and Optimization

Solvent Selection and Recycling

Isopropyl alcohol, employed in Bevantolol synthesis, is ideal for large-scale reactions due to its low cost and ease of removal. Closed-loop solvent recycling systems reduce waste and improve cost-efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。